1-Amino-4-phenylbut-3-en-2-ol
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Overview
Description
1-Amino-4-phenylbut-3-en-2-ol is an organic compound with a molecular formula of C10H13NO. It is a derivative of 1-amino-2-alkanols and has been studied for its potential biological activities, particularly as a neuraminidase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylbut-3-en-2-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-amino-4-phenylbut-3-en-2-ol involves its interaction with neuraminidase, an enzyme found on the surface of influenza viruses. The compound inhibits the activity of neuraminidase, preventing the release of new viral particles from infected cells . This inhibition is facilitated by the interaction of the amino and hydroxyl groups of the compound with the active site of the enzyme .
Comparison with Similar Compounds
1-Amino-4-phenylbut-3-en-2-ol can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-ol: This compound lacks the amino group, which is crucial for the inhibitory activity against neuraminidase.
2-Amino-1-arylethan-1-ol derivatives: These compounds have been shown to have lower inhibitory activity compared to this compound.
The uniqueness of this compound lies in its specific structural features that enhance its biological activity, particularly its ability to inhibit neuraminidase .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(E)-1-amino-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+ |
InChI Key |
UTHAMCDUNPPWGL-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(CN)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(CN)O |
Origin of Product |
United States |
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